Multi-Cell Line Cytotoxicity Profile of Isoiridogermanal Compared to Iridobelamal A, IT4C, and IT4D
In a head-to-head comparison of six compounds isolated from the same Iris tectorum extract and tested under identical SRB assay conditions, Isoiridogermanal exhibited a distinct cytotoxicity profile across four human cell lines. Against COR-L23 lung cancer cells, Isoiridogermanal (IC50 = 16 ± 2 μM) showed intermediate potency between iridobelamal A (14 ± 0 μM) and IT4D (19 ± 1 μM). Against HepG2 liver cells, Isoiridogermanal (IC50 = 22 ± 2 μM) demonstrated comparable activity to IT4D (20 ± 1 μM) and iridobelamal A (18 ± 0 μM), but was approximately 30% less cytotoxic than IT4D against C32 melanoma cells (24 ± 1 μM vs. 25 ± 2 μM) . These head-to-head data establish Isoiridogermanal's specific position within the structure-activity landscape of iridal-type triterpenoids.
| Evidence Dimension | Cytotoxicity (IC50, μM ± SEM) |
|---|---|
| Target Compound Data | COR-L23: 16 ± 2; MCF-7: 11 ± 2; C32: 24 ± 1; HepG2: 22 ± 2 |
| Comparator Or Baseline | Iridobelamal A: COR-L23 14±0, MCF-7 11±1, C32 23±1, HepG2 18±0; IT4C: COR-L23 35±1, MCF-7 18±1, C32 40±2, HepG2 29±2; IT4D: COR-L23 19±1, MCF-7 11±1, C32 25±2, HepG2 20±1 |
| Quantified Difference | Isoiridogermanal exhibits 11-24 μM IC50 range across cell lines; distinct from IT4C (18-40 μM) and IT4D (11-25 μM) |
| Conditions | SRB assay; n=3; COR-L23 (lung cancer), MCF-7 (breast cancer), C32 (melanoma), HepG2 (liver cancer) cell lines |
Why This Matters
Selection of Isoiridogermanal over IT4C provides approximately 2-fold greater potency against C32 melanoma cells (24 μM vs. 40 μM), while selection over IT4D offers similar MCF-7 potency with distinct HepG2 activity.
